![molecular formula C18H21NO3 B4110237 N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide](/img/structure/B4110237.png)
N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide
Overview
Description
N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as GW501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the athletic community as a performance-enhancing drug due to its ability to increase endurance and reduce recovery time.
Mechanism of Action
N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in cells. This receptor is involved in the regulation of fatty acid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide leads to increased fatty acid oxidation and decreased glucose production, resulting in improved metabolic function.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase endurance and reduce recovery time in animal models of exercise. Additionally, it has been shown to improve skeletal muscle function and reduce muscle wasting in animal models of muscle atrophy.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its ability to improve metabolic function in animal models of metabolic disease. Additionally, its ability to improve skeletal muscle function and reduce muscle wasting makes it a useful tool for studying muscle physiology. However, one limitation is that its effects on exercise performance may not translate directly to humans and may be influenced by other factors such as diet and training.
Future Directions
There are a number of potential future directions for research on N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is its potential as a treatment for muscle wasting in conditions such as cancer cachexia and sarcopenia. Additionally, its effects on glucose homeostasis and insulin sensitivity make it a potential candidate for the treatment of type 2 diabetes. Finally, further research is needed to determine the safety and efficacy of N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide in humans.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential applications in the fields of metabolic and cardiovascular disease research. It has been shown to improve insulin sensitivity and reduce inflammation in animal models of type 2 diabetes. Additionally, it has been shown to improve lipid metabolism and reduce atherosclerotic plaque formation in animal models of cardiovascular disease.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-5-6-15(11-13(12)2)19-18(20)14(3)22-17-9-7-16(21-4)8-10-17/h5-11,14H,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGWXCWYZNXIGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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